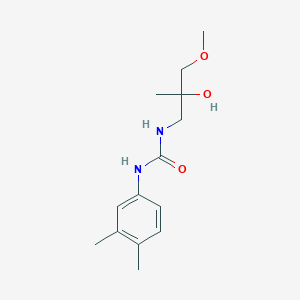
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, also known as DMHU, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMHU belongs to the class of urea derivatives and has been synthesized using various methods.
Scientific Research Applications
Environmental Applications
Urea derivatives are extensively studied for their environmental behavior, particularly in the context of herbicides and pollutants. For instance, urea-based herbicides such as isoproturon are monitored in environmental matrices due to their widespread use and potential for contamination. The development of sensitive detection methods, such as enzyme-linked immunosorbent assays (ELISAs), facilitates monitoring their presence in water and soil, ensuring the protection of ecosystems and human health (Katmeh et al., 1994). Furthermore, the identification of bacterial strains capable of degrading phenylurea herbicides, such as isoproturon, highlights the importance of bioremediation strategies in mitigating environmental pollution (Sørensen et al., 2001).
Synthetic and Medicinal Chemistry
In synthetic chemistry, urea derivatives are key intermediates in the preparation of various compounds. Hindered ureas, for example, have been shown to undergo efficient substitution reactions with a range of nucleophiles under neutral conditions, highlighting their versatility in organic synthesis (Hutchby et al., 2009). This property is leveraged in the development of novel therapeutic agents, where the structural motif of urea is incorporated into drug molecules to enhance their biological activity. A study on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents exemplifies the ongoing research in utilizing urea derivatives for medicinal purposes (Feng et al., 2020).
Material Science
In material science, urea-formaldehyde resins are widely used due to their mechanical strength, chemical resistance, and adhesive properties. Detailed studies using various spectroscopic methods, including 1H, 13C, and 15N NMR, have shed light on the complex reaction networks involved in their synthesis, providing insights into optimizing their properties for specific applications (Steinhof et al., 2014).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10-5-6-12(7-11(10)2)16-13(17)15-8-14(3,18)9-19-4/h5-7,18H,8-9H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATHQSCTVXFGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C)(COC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

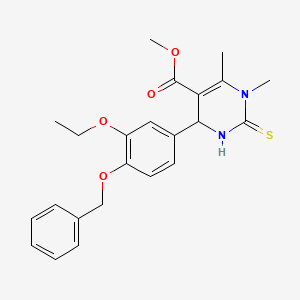
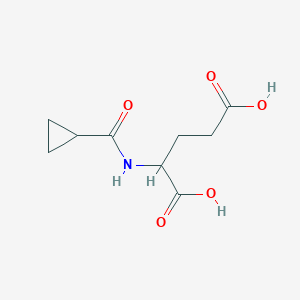
![8-bromo-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2588604.png)
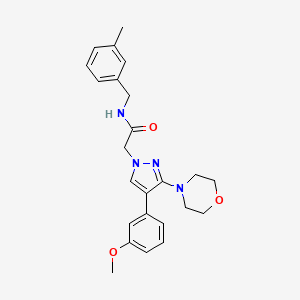
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2588607.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid](/img/structure/B2588608.png)
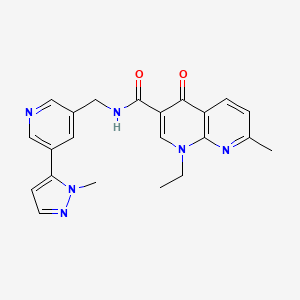
![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2588611.png)
![6-[(4-bromobenzoyl)amino]-N-(2-fluorobenzyl)chromane-3-carboxamide](/img/structure/B2588612.png)
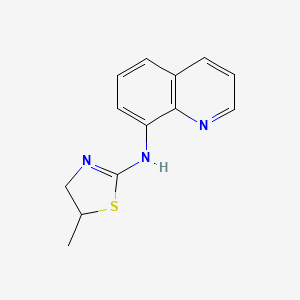
carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2588615.png)
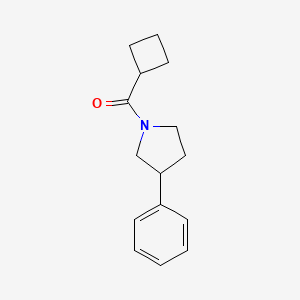
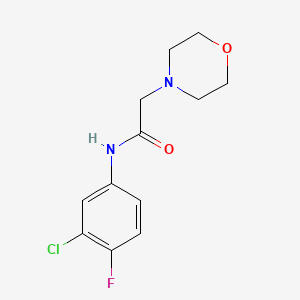
![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)